molecular formula C15H15F9N2O B11491537 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide

Cat. No.: B11491537
M. Wt: 410.28 g/mol
InChI Key: UWXVLWGWMJISCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a suitable amine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide stands out due to its specific amide structure and the presence of both hexafluoro and trifluoromethyl groups. These features confer unique chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C15H15F9N2O

Molecular Weight

410.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(trifluoromethyl)anilino]propan-2-yl]pentanamide

InChI

InChI=1S/C15H15F9N2O/c1-2-3-8-11(27)26-13(14(19,20)21,15(22,23)24)25-10-7-5-4-6-9(10)12(16,17)18/h4-7,25H,2-3,8H2,1H3,(H,26,27)

InChI Key

UWXVLWGWMJISCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.